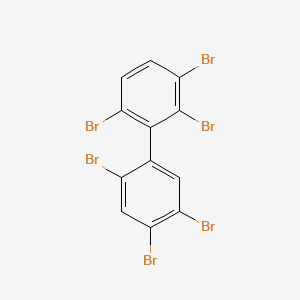

2,2',3,4',5',6-Hexabromobiphenyl

Description

Propriétés

Numéro CAS |

69278-59-7 |

|---|---|

Formule moléculaire |

C12H4Br6 |

Poids moléculaire |

627.6 g/mol |

Nom IUPAC |

1,2,4-tribromo-3-(2,4,5-tribromophenyl)benzene |

InChI |

InChI=1S/C12H4Br6/c13-6-1-2-7(14)12(18)11(6)5-3-9(16)10(17)4-8(5)15/h1-4H |

Clé InChI |

IKIIHEWEIKDZIG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1Br)C2=CC(=C(C=C2Br)Br)Br)Br)Br |

SMILES canonique |

C1=CC(=C(C(=C1Br)C2=CC(=C(C=C2Br)Br)Br)Br)Br |

Autres numéros CAS |

69278-59-7 |

Synonymes |

2,2',3,4',5',6-hexabromobiphenyl PBB 149 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Flame Retardant Applications

The primary application of 2,2',3,4',5',6-Hexabromobiphenyl is as a flame retardant in various materials. Its effectiveness stems from its ability to inhibit combustion processes in plastics, textiles, and electronic devices. The compound's high bromine content contributes to its stability and resistance to thermal degradation, making it suitable for use in:

- Plastics : Used in the production of consumer goods and automotive components.

- Textiles : Incorporated into fabrics to enhance fire resistance.

- Electronics : Applied in circuit boards and other electronic components to prevent ignition.

Environmental Research

Research on this compound has highlighted its persistence in the environment and potential health risks associated with its accumulation in biological systems. Studies indicate that:

- The compound exhibits high bioaccumulation factors (BCF), with values exceeding 700,000 in aquatic organisms like guppies (Poecilia reticulata) .

- Its environmental persistence raises concerns about long-range transport and potential ecological impacts .

Table 1: Bioaccumulation Factors of Related Compounds

| Compound Name | BCF Value | Key Characteristics |

|---|---|---|

| This compound | >708,000 | High bioaccumulation potential |

| 4,4'-Dibromobiphenyl | 269,000 | Lower bromination; less persistent |

| 2,2',4,4',5,5'-Hexabromobiphenyl | 1,440,000 | Commonly used; high environmental persistence |

Toxicological Studies

Extensive research has been conducted on the toxicological effects of this compound. Key findings include:

- Evidence of hepatotoxicity and potential carcinogenic effects in laboratory animals .

- Endocrine disruption capabilities leading to reproductive toxicity observed in various animal models .

- Long-term exposure studies indicating chronic health effects at low doses.

Case Studies

Several case studies have investigated the implications of using this compound:

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties of Hexabromobiphenyl Congeners

Key Observations :

- Bioaccumulation : BB 149 exhibits significantly lower tissue accumulation compared to BB 153 and BB 167 in animal studies. For example, BB 149 was "barely detected" in tissues of exposed animals, whereas BB 153 and BB 167 showed higher retention due to their fully brominated para/meta configurations .

- Structural Influence : The presence of vicinal bromine atoms (e.g., at positions 3 and 4' in BB 149) may enhance metabolic degradation, reducing its environmental persistence relative to symmetrically substituted isomers like BB 153 .

Environmental and Toxicological Profiles

Table 2: Toxicity and Environmental Impact

Research Findings :

- BB 153: Widely studied due to its historical use in commercial flame retardants.

- BB 149: Limited toxicity data exist, but its structural similarity to BB 153 necessitates precautionary regulation .

- Regulatory Status : BB 149 and BB 167 are classified as "Type I Specific Chemical Substances" in Japan, requiring strict handling protocols .

Analytical and Commercial Availability

- BB 153 and BB 167 are commonly available as analytical standards (e.g., 10 µg/mL in hexane) for environmental monitoring .

Méthodes De Préparation

Solvent and Stoichiometry

-

Molar ratios : A 1:6 biphenyl-to-Br₂ ratio is theoretical, but practical setups often use excess Br₂ (1:7–1:8) to compensate for steric hindrance.

-

Solvent impact : CS₂ increases reaction homogeneity, while CH₂Cl₂ accelerates kinetics but risks side reactions.

| Parameter | Optimal Condition | Effect on Selectivity |

|---|---|---|

| Temperature | 25–30°C | Balances kinetics/thermodynamics |

| Catalyst Loading | 10 mol% FeBr₃ | Maximizes para substitution |

| Reaction Time | 48–72 hours | Ensures complete bromination |

Purification and Isolation Methods

Post-synthesis purification is critical due to the structural similarity of PBB isomers.

Crystallization

Chromatographic Techniques

-

High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely eluting isomers.

-

Column chromatography : Silica gel with hexane/dichloromethane eluents achieves baseline separation.

Comparative Analysis with Related Isomers

The synthesis of this compound contrasts with other hexabromobiphenyls in regiochemical outcomes:

| Isomer | Key Synthesis Difference | Catalytic System |

|---|---|---|

| 2,2',4,4',5,5'-Hexabromobiphenyl | Thermodynamic control at 50°C | FeBr₃ in CS₂ |

| 3,3',4,4',5,5'-Hexabromobiphenyl | Oxidative bromination with H₂O₂ | AlCl₃ in CH₂Cl₂ |

| This compound | Stepwise bromination at 25°C | FeBr₃ with NBS |

The target isomer’s 2,2',3,4',5',6-substitution requires sequential bromination :

-

Initial bromination at 2,2'-positions (highly activated).

-

Subsequent bromination at 3,4',5',6-positions under diluted Br₂ conditions.

Industrial and Environmental Considerations

Scalability Challenges

Q & A

Basic Research Questions

Q. What are the key analytical techniques for structural characterization of 2,2',3,4',5',6-Hexabromobiphenyl?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm bromine substitution patterns, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation (average mass: 627.588 Da, monoisotopic mass: 621.541323 Da) . X-ray crystallography, as demonstrated in structurally related brominated compounds (e.g., 3,4-dibromo-2,5-dihydrofuran systems), can resolve stereochemical ambiguities . Gas chromatography (GC) coupled with electron capture detection (ECD) is recommended for purity assessment in environmental samples .

Q. How should researchers handle regulatory and safety protocols for this compound?

- Methodological Answer : Classified as a "First Designated Chemical Substance" under Japanese Chemical Substance Control Law (化审法), it requires confirmation of usage permits and adherence to restricted handling protocols . Safety data sheets (SDS) must be consulted for hazard mitigation, including proper ventilation and personal protective equipment (PPE) during synthesis .

Q. What are the challenges in distinguishing this compound from isomeric variants (e.g., 3,3',4,4',5,5'-Hexabromobiphenyl)?

- Methodological Answer : Isomeric differentiation requires advanced chromatographic separation (e.g., HPLC with C18 columns) and comparison with certified reference materials (CRMs). Note that conflicting CAS numbers (e.g., 36355-01-8 vs. 59080-40-9) highlight the need for cross-referencing IUPAC names and spectral libraries to avoid misidentification .

Advanced Research Questions

Q. How can conflicting data on environmental persistence and bioaccumulation factors be resolved?

- Methodological Answer : Discrepancies often arise from matrix effects (e.g., sediment vs. water) or analytical method variability. Meta-analyses should standardize data using partition coefficients (log Kow ≈ 7–8, estimated from structural analogs) and apply fugacity models to account for environmental compartmentalization . Controlled laboratory studies under OECD guidelines (e.g., Test No. 305) can harmonize bioaccumulation metrics .

Q. What experimental designs are optimal for assessing endocrine-disrupting effects in aquatic organisms?

- Methodological Answer : Use in vivo models (e.g., zebrafish embryos) with dose-response assays targeting thyroid hormone (TH) axis disruption. Measure biomarkers like deiodinase activity and vitellogenin levels. For in vitro screening, employ reporter gene assays (e.g., ER-CALUX for estrogenic activity) and compare results with structurally similar PBDEs (e.g., heptabromodiphenyl ether) to infer mechanism .

Q. How can researchers address inconsistencies in reported thermal degradation pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with pyrolysis-GC/MS can identify degradation products (e.g., dibenzofurans or lower brominated biphenyls). Conflicting data may stem from varying oxygen levels during combustion; replicate experiments under controlled atmospheres (N2 vs. air) to isolate oxidative vs. reductive pathways .

Data Interpretation and Contradiction Management

Q. What strategies validate the accuracy of environmental monitoring data for this compound?

- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with <sup>13</sup>C-labeled internal standards to correct for matrix interference. Cross-validate with interlaboratory studies and CRMs (e.g., B-180S certified solution at 35 µg/mL in isooctane) to ensure reproducibility . Discrepancies in detection limits should be addressed via method sensitivity optimization (e.g., large-volume injection in GC-MS) .

Q. How can computational models improve risk assessments for this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints (e.g., EC50 for Daphnia magna). Molecular dynamics simulations can elucidate binding affinities to biomacromolecules (e.g., human serum albumin), validated by in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.